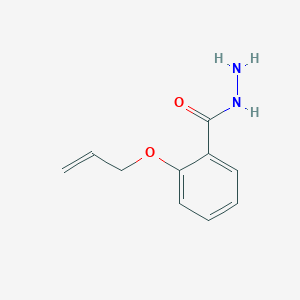

2-(Allyloxy)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Allyloxy)benzohydrazide” is an organic compound with the molecular formula C10H12N2O2 . It has a molecular weight of 192.22 .

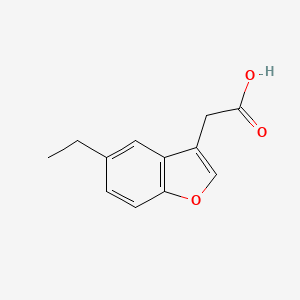

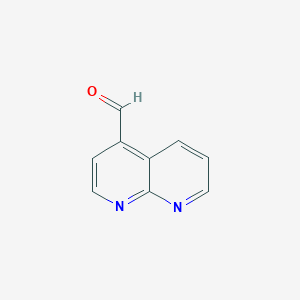

Molecular Structure Analysis

The molecular structure of “2-(Allyloxy)benzohydrazide” is represented by the InChI code: 1S/C10H12N2O2/c1-2-7-14-9-6-4-3-5-8(9)10(13)12-11/h2-6H,1,7,11H2,(H,12,13) .

Physical And Chemical Properties Analysis

“2-(Allyloxy)benzohydrazide” appears as a white crystalline or powder state . It has a molecular weight of 192.22 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

- Synthesis of Novel Derivatives : 2-(Allyloxy)benzohydrazide derivatives have been synthesized and studied for various biological activities. For instance, derivatives with 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl] groups were found to exhibit significant analgesic, antifungal, antibacterial, and antiproliferative activities (Vijaya Raj et al., 2007).

- Antimicrobial and Anticancer Evaluation : Another study reported the synthesis and evaluation of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides, demonstrating potent antimicrobial and anticancer properties. This highlights the potential of benzohydrazide derivatives in medicinal chemistry (Kumar et al., 2017).

Advanced Applications

- Alzheimer's Disease Research : Hydrazone derivatives of 2-(benzamido) benzohydrazide have been evaluated as potential agents against Alzheimer's disease. They exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important targets in Alzheimer's therapy (Kausar et al., 2021).

- Cardioprotective Effects : A specific benzohydrazide derivative demonstrated protective effects against cardiac remodeling in myocardial infarction models. This suggests a potential application in cardiovascular therapy (Emna et al., 2020).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : Benzohydrazide derivatives have been investigated for their role as corrosion inhibitors. They demonstrate strong protective abilities against corrosion in metals, which is crucial for industrial applications (Shahabi et al., 2019).

Miscellaneous Applications

- Organic Synthesis : The compound has been used in the synthesis of various organic compounds, demonstrating its versatility as a starting material or intermediate in organic synthesis processes (Das et al., 2011).

- Photophysical Properties : The study of luminescent organoboron compounds derived from salicylidenebenzohydrazide has shed light on their potential use in photophysical applications (Chan-Navarro et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-prop-2-enoxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-7-14-9-6-4-3-5-8(9)10(13)12-11/h2-6H,1,7,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBKJYHONFLHFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406520 |

Source

|

| Record name | 2-(ALLYLOXY)BENZOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Allyloxy)benzohydrazide | |

CAS RN |

18167-41-4 |

Source

|

| Record name | 2-(ALLYLOXY)BENZOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335477.png)

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335479.png)

![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1335480.png)

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335482.png)